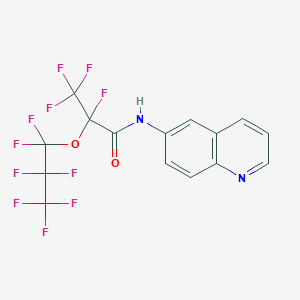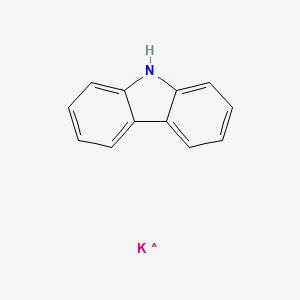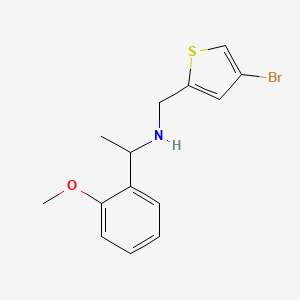![molecular formula C8H12O2 B14915985 3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
3-Hydroxybicyclo[3.2.1]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybicyclo[321]octan-8-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and substrates used . The reaction conditions typically involve the use of a base and a solvent, such as acetone, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobicyclo[3.2.1]octan-8-one or 3-carboxybicyclo[3.2.1]octan-8-one.
Reduction: Formation of 3-hydroxybicyclo[3.2.1]octan-8-ol.
Substitution: Formation of various substituted bicyclo[3.2.1]octan-8-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxybicyclo[3.2.1]octan-8-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its application, such as in enzymatic reactions or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybicyclo[3.2.1]octan-8-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, resulting in different chemical properties and biological activities.
Uniqueness
3-Hydroxybicyclo[321]octan-8-one is unique due to its specific combination of a hydroxyl group and a ketone group within a bicyclic structure
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-hydroxybicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2 |
InChI-Schlüssel |
RFMMNOLMTJLPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)


![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)



![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)
